REACTION_SMILES
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[F:1][C:2]([S:3](=[O:4])(=[O:5])[O-:6])([F:7])[F:8].[F:9][c:10]1[c:11]([N+:20]([CH3:21])([CH3:22])[CH3:23])[cH:12][cH:13][c:14]([C:16](=[O:17])[O:18][CH3:19])[cH:15]1.[OH2:31].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[F:1][C:2]([S:3](=[O:4])(=[O:5])[O-:6])([F:7])[F:8].[F:9][c:10]1[c:11]([N+:20]([CH3:21])([CH3:22])[CH3:23])[cH:12][cH:13][c:14]([C:16](=[O:17])[OH:18])[cH:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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COC(=O)c1ccc([N+](C)(C)C)c(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc([N+](C)(C)C)c(F)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Type
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product
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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|
Type
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product
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Smiles
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C[N+](C)(C)c1ccc(C(=O)O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |